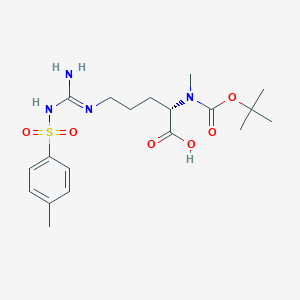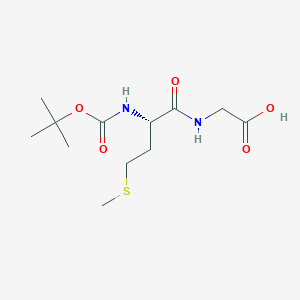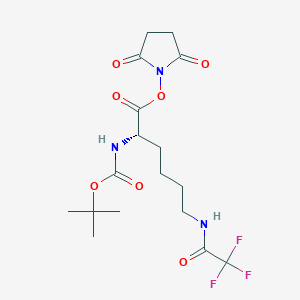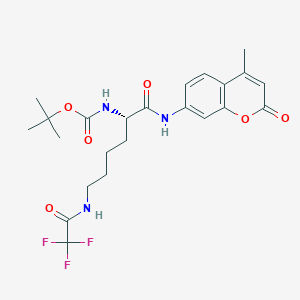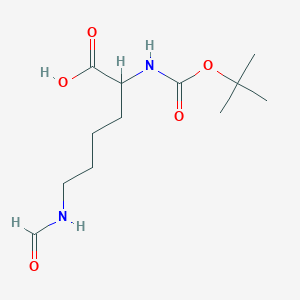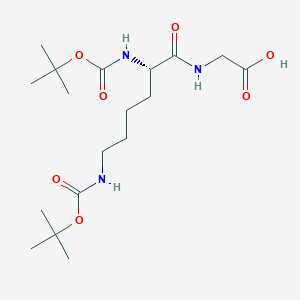
Boc-L-proline
Overview
Description
Boc-L-proline, also known as N-Boc-L-proline, is a synthetic intermediate . It has been used in the synthesis of enantioselective catalysts for aldol reactions and hepatitis C virus (HCV) NS5A inhibitors . It is also used to prepare daclatasvir, which inhibits the hepatitis C virus (HCV) non-structural 5A (NS5A) protein .
Synthesis Analysis
The synthesis of Boc-L-proline involves mixing L-proline with an aqueous solution of sodium hydroxide or sodium carbonate, followed by the addition of (Boc)2O in batches . Another method involves the enzyme-catalyzed, racemization-free amidation of unprotected L-proline with ammonia in an organic solvent .
Molecular Structure Analysis
Boc-L-proline has a molecular formula of C10H17NO4 and a molecular weight of 215.25 . It contains a total of 32 bonds, including 15 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 Pyrrolidine .
Chemical Reactions Analysis
Boc-L-proline is used as an intermediate in organic synthesis . It has been used in the synthesis of enantioselective catalysts for aldol reactions and hepatitis C virus (HCV) NS5A inhibitors .
Physical And Chemical Properties Analysis
Boc-L-proline appears as a colorless crystalline substance . It has a melting point of 133-135 °C and a boiling point of 355.52°C .
Scientific Research Applications
Organic Synthesis Intermediate
Boc-L-proline: serves as an intermediate in organic synthesis due to its protected amino group, which allows for further chemical reactions without unwanted side reactions .
Pharmaceutical Development
It is utilized in the preparation of daclatasvir , a medication that inhibits the hepatitis C virus (HCV) non-structural 5A (NS5A) protein, making it a critical component in the treatment of HCV .
Polymer Research
A novel helical poly(phenyl isocyanide) bearing Boc protected l-proline pendants was synthesized for potential use in creating polymers with high optical activity, which could have applications in materials science .
Proline Analogues Study
Boc-L-proline: is used in the study of proline analogues, which have various physiological properties and applications in microbial production and metabolism research .
Peptide Synthesis
This compound is also important in peptide synthesis, where it can be used to create proline chimeras—tools that combine proline’s restriction of flexibility with the properties of natural amino acids .
Future Directions
Boc-L-proline is mainly used in peptide synthesis and is important in the application of multi-medicament and biotechnology . The method for preparing Boc-L-proline is low in cost, simple and convenient, safe to operate, small in pollution, and high in yield, making it easy to achieve industrial production .
properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEBQGAAWMOMAI-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884847 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-proline | |
CAS RN |
15761-39-4 | |
| Record name | BOC-L-Proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15761-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015761394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-butyl) hydrogen (S)-pyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Boc-L-proline and what is it used for?
A1: Boc-L-proline (N-(tert-butoxycarbonyl)-L-proline) is a protected form of the natural amino acid L-proline. It serves as a versatile building block in peptide synthesis and a chiral catalyst or ligand in asymmetric organic synthesis.
Q2: What are the key structural features of Boc-L-proline?
A2: Boc-L-proline features a pyrrolidine ring with a carboxylic acid group protected as a tert-butyl ester (Boc group). This protection is crucial for controlling reactivity during peptide synthesis.
Q3: Can you provide the molecular formula and weight of Boc-L-proline?
A3: The molecular formula of Boc-L-proline is C10H17NO4. It has a molecular weight of 215.25 g/mol.
Q4: How does Boc-L-proline act as a protecting group in peptide synthesis?
A4: The Boc group in Boc-L-proline protects the amine group of L-proline from unwanted reactions during peptide coupling steps. It can be easily removed under acidic conditions, revealing the free amine for further reactions.
Q5: How does Boc-L-proline contribute to the synthesis of complex molecules?
A5: Boc-L-proline is a key starting material for synthesizing various compounds, including pharmaceuticals and natural products. For instance, it's used in the synthesis of crizotinib, a drug targeting tumors. [ [] https://www.semanticscholar.org/paper/2c177325de79a180cd02bd265850d9057e656000 ]
Q6: What types of reactions can Boc-L-proline catalyze?
A6: Boc-L-proline is an efficient catalyst for asymmetric aldol reactions, Michael additions, and Mannich reactions. These reactions are essential for creating chiral centers in molecules, crucial for pharmaceutical and other applications. [ [] https://www.semanticscholar.org/paper/fc3a1dae7b65a9afc43a6f4a1dd5810906c9e3b6 ]
Q7: Can you explain the mechanism of Boc-L-proline catalysis in asymmetric aldol reactions?
A7: Boc-L-proline acts as a chiral catalyst by forming an enamine intermediate with ketones. This enamine reacts with aldehydes in a stereoselective manner, leading to chiral aldol products.
Q8: What factors influence the catalytic activity and selectivity of Boc-L-proline?
A8: Several factors can affect the catalytic performance of Boc-L-proline, including solvent, temperature, and the presence of additives. Additionally, modifications to the structure of Boc-L-proline itself can alter its activity and selectivity.
Q9: How does the structure of Boc-L-proline relate to its catalytic activity?
A9: The rigid pyrrolidine ring and the chiral center in Boc-L-proline are crucial for its catalytic activity. These features allow for specific interactions with reactants, leading to high stereoselectivity.
Q10: Can you give examples of specific applications of Boc-L-proline in organic synthesis?
A10: Boc-L-proline has been used in synthesizing various bioactive compounds, including anticonvulsants, anticancer agents, and glycosidase inhibitors. [ [] https://www.semanticscholar.org/paper/0d29f28bdc96cf751a26a96cf4b9f816ad80d95b ] [ [] https://www.semanticscholar.org/paper/17b9d9c7215a51b1b499196686251526acd56606 ]
Q11: How are computational methods used to study Boc-L-proline and its reactions?
A11: Computational chemistry techniques like density functional theory (DFT) calculations are used to investigate the mechanism of Boc-L-proline-catalyzed reactions, predict the stereochemical outcome, and design new catalysts.
Q12: How is Boc-L-proline typically characterized and analyzed?
A12: Boc-L-proline is commonly characterized by spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These methods provide information about its structure, purity, and properties. [ [] https://www.semanticscholar.org/paper/1cbc772b2e34a1a424491bfe026969b398168295 ]
Q13: What are the advantages of using Boc-L-proline as a catalyst compared to other methods?
A13: Boc-L-proline offers several advantages as a catalyst, including its low cost, readily availability, low toxicity, and ability to promote reactions under mild conditions.
Q14: What are the challenges associated with using Boc-L-proline in large-scale applications?
A14: While Boc-L-proline is a promising catalyst, scaling up its use can be challenging. Optimization of reaction conditions, catalyst loading, and product purification strategies are crucial for industrial applications.
Q15: What are the future directions for research on Boc-L-proline?
A15: Future research on Boc-L-proline is likely to focus on developing more efficient and selective catalysts, exploring new synthetic applications, and understanding the factors influencing its catalytic activity at a deeper level.
Q16: How does the solubility of Boc-L-proline affect its applications?
A16: The solubility of Boc-L-proline in various solvents influences its suitability for different reactions. Its solubility behavior in 14 pure solvents has been studied, providing valuable information for optimizing reaction conditions. [ [] https://www.semanticscholar.org/paper/5a5ed5f0f8a8022fa100280f3b7c2399ddb8ae99 ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






